molecular formula C8H15N B077255 1-(1-Butenyl)pyrrolidine CAS No. 13937-89-8

1-(1-Butenyl)pyrrolidine

Cat. No. B077255
Key on ui cas rn: 13937-89-8
M. Wt: 125.21 g/mol
InChI Key: GQCQSPFOXSSUEG-ZZXKWVIFSA-N
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Patent
US05466800

Procedure details

19.3 g of β-pyrrolidino-acrylonitrile were added at -10° C. to 30 g of pyrrolidino-butene from A4 in 50 ml of chloroform. The mixture was allowed to warmto RT, and 50 ml of acetic acid were added dropwise. After stirring at RT for 15 hours, the mixture was cooled to -10° C., and dry hydrogen chloride gas was introduced. Aqueous workup gave 2-chloro-5-ethylpyridine as the main product.
Name
β-pyrrolidino-acrylonitrile
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH:6]=[CH:7][C:8]#N)[CH2:5][CH2:4][CH2:3][CH2:2]1.N1(C=CCC)CCCC1.C(O)(=O)C.[ClH:23]>C(Cl)(Cl)Cl>[Cl:23][C:6]1[CH:7]=[CH:8][C:4]([CH2:3][CH3:2])=[CH:5][N:1]=1

Inputs

Step One
Name
β-pyrrolidino-acrylonitrile
Quantity
19.3 g
Type
reactant
Smiles
N1(CCCC1)C=CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C=CCC
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to warmto RT
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to -10° C.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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